Daminozide

Gibberellin biosynthesis 3β-hydroxylase inhibition Plant hormone regulation

Daminozide (SADH, Alar) is a late-stage gibberellin biosynthesis inhibitor targeting 3β-hydroxylase. Unlike chlormequat chloride or paclobutrazol, it requires 2500–5000 ppm for efficacy, enabling titratable, reversible growth suppression in chrysanthemum, poinsettia, and calendula. Its 3–4 day soil half-life supports 7–14 day application intervals for precise height control. This compound degrades to UDMH upon heating—prohibiting food use—but remains EPA-registered for ornamental greenhouse applications and is REACH-certified. Procure for validated PGR research, ornamental production, or as a reference standard in comparative GA-pathway studies.

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
CAS No. 1596-84-5
Cat. No. B1669788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaminozide
CAS1596-84-5
SynonymsAlar-85
B9 regulator
daminozide
N-(dimethylamino)succinamic acid
succinic acid, 2,2-dimethyl hydrazide
Molecular FormulaC6H12N2O3
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCN(C)NC(=O)CCC(=O)O
InChIInChI=1S/C6H12N2O3/c1-8(2)7-5(9)3-4-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11)
InChIKeyNOQGZXFMHARMLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1 to 10 mg/mL at 75 °F (NTP, 1992)
25 g/kg acetone;  50 g/kg methanol;  it is insol in simple hydrocarbons
In water, 1X10+5 mg/L at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Daminozide (CAS 1596-84-5) for Scientific Procurement: Plant Growth Retardant Technical Profile


Daminozide (CAS 1596-84-5), also known as SADH, Alar, B9, or succinic acid 2,2-dimethylhydrazide, is a plant growth retardant classified as a carboxylic acid hydrazide derivative [1]. It functions by inhibiting gibberellin biosynthesis, specifically blocking the 3β-hydroxylase enzyme that catalyzes late-stage conversion of inactive gibberellin precursors to biologically active forms [2]. The compound is a white to colorless crystalline solid with a melting point of 162-164°C, water solubility of 100 g/L, and stability under ambient conditions [3]. Its regulatory status is constrained: no agricultural food use has been permitted in the United States since 1989 due to carcinogenicity concerns related to its thermal degradation product unsymmetrical dimethylhydrazine (UDMH), though it remains EPA-registered for ornamental horticultural applications and is REACH-certified in the EU [4][5].

Why Generic Substitution Among Plant Growth Retardants Fails: Daminozide-Specific Evidence


Generic substitution among plant growth retardants is scientifically invalid because compounds within this class exhibit fundamentally divergent biochemical targets, potency ranges, tissue accumulation profiles, and application-specific efficacy. Daminozide inhibits the 3β-hydroxylase enzyme in the late stage of gibberellin biosynthesis, a mechanism shared with prohexadione but distinct from onium-type inhibitors like chlormequat chloride that act earlier in the terpenoid pathway [1]. This mechanistic difference manifests in species-specific and crop-specific response patterns: daminozide demonstrates little to no efficacy on certain species (e.g., New Guinea impatiens, lilies) where triazole-based retardants like paclobutrazol and uniconazole are highly effective [2]. Furthermore, daminozide requires application rates approximately 100- to 250-fold higher (2500-5000 ppm) than triazole alternatives (10-60 ppm) to achieve comparable height suppression, creating fundamentally different cost, handling, and residue profiles [3]. The compound also degrades via a unique thermal pathway to form UDMH, a probable human carcinogen, imposing regulatory and safety constraints that do not apply to most alternative retardants [4]. These compound-specific characteristics preclude simple substitution without quantitative comparative assessment.

Daminozide Comparative Quantitative Evidence: Procurement Selection Guide


Enzymatic Target Specificity: Daminozide vs Prohexadione in Gibberellin Biosynthesis Inhibition

Daminozide selectively inhibits the 3β-hydroxylase enzyme, with only minor activity against 2β-hydroxylase, whereas prohexadione inhibits both enzymes across a broader range of plant species. In Phaseolus vulgaris (bean), daminozide inhibited 3β-hydroxylase to a significant degree but showed negligible inhibition of pumpkin 3β-hydroxylase, demonstrating species-specific enzyme targeting [1].

Gibberellin biosynthesis 3β-hydroxylase inhibition Plant hormone regulation

Potency Differential: Daminozide vs Paclobutrazol Effective Concentration for Height Control

Paclobutrazol demonstrates approximately 250-fold higher potency than daminozide for achieving compact plant height in potted chrysanthemum. A single application of paclobutrazol at 10 ppm produced a more simultaneously compact plant height compared to 2500 ppm daminozide, though paclobutrazol also reduced flower stalk and bud production [1].

Ornamental horticulture Growth retardation Potency comparison

Species-Specific Efficacy: Daminozide Non-Response in New Guinea Impatiens vs Triazole Retardants

Daminozide, along with ancymidol and chlormequat chloride, had little to no impact on stem elongation in New Guinea impatiens (Impatiens hawkeri). In contrast, flurprimidol, paclobutrazol, and uniconazole suppressed height at flowering across all three cultivars tested [1].

Ornamental crop production Species-specific PGR response Crop selectivity

Tissue Concentration-Activity Paradox: Daminozide vs Pyrrolidino Analog Uni-F529

N-pyrrolidino succinamic acid (Uni-F529) was considerably superior to daminozide in inhibiting stem elongation in Phaseolus vulgaris and Chrysanthemum morifolium, despite daminozide achieving higher endogenous tissue concentrations. Neither compound was significantly metabolized during the 3-7 day test periods [1].

Structure-activity relationship Tissue accumulation PGR analog comparison

Thermal Degradation Kinetics: UDMH Formation Rate Under Processing Conditions

Heating of daminozide solutions under sealed conditions at 100°C produces approximately 1 ppm of unsymmetrical dimethylhydrazine (UDMH) for every minute of heating. In peanut emulsion sterilization at 121°C, UDMH concentration reached 2.34 mg/L after 5 minutes and escalated to 127.13 mg/L after 10 minutes [1][2].

Thermal degradation Carcinogen formation Food processing safety

Foliar Uptake and Translocation Efficiency: Daminozide vs 2,4-D-TEOA

Daminozide exhibits 9.3 ± 2.6% foliar uptake 24 hours post-application, with 26 ± 4.4% of absorbed compound translocated out of the treated leaflet. Of the translocated fraction, only 25 ± 6.5% moves acropetally (toward shoot apex) [1].

Foliar absorption Translocation kinetics Spray application efficiency

Optimal Application Scenarios for Daminozide Procurement: Evidence-Based Selection Criteria


Ornamental Bedding Plant and Potted Crop Production Requiring Reversible Growth Retardation

Daminozide is optimally procured for commercial greenhouse production of chrysanthemum, poinsettia, and calendula where reversible, short-duration growth suppression is required without permanent dwarfing. Evidence shows two applications of 3500 ppm daminozide applied at 4-5 weeks from sowing and at visible bud stage provide excellent height control in Calendula officinalis [9]. For potted chrysanthemum, daminozide drench at 4000-5000 mg·L⁻¹ effectively reduces plant height while maintaining marketable form [10]. The compound's 3-4 day soil half-life minimizes environmental persistence, and its application every 7-14 days allows growers to titrate growth suppression temporally [8].

Laboratory Research on Gibberellin Biosynthesis Inhibition and Terpene Metabolism

Daminozide is a validated tool compound for investigating late-stage gibberellin biosynthesis inhibition, specifically the 3β-hydroxylase enzyme step. Research demonstrates that daminozide blocks the conversion of inactive gibberellin precursors to active forms without phytotoxicity, making it suitable for studies requiring specific GA pathway interrogation [9]. In Salvia officinalis (common sage), daminozide treatment reduced essential oil content and specifically decreased 1,8-cineole and camphor levels by blocking gibberellin biosynthesis, providing a well-characterized model for terpene synthase expression studies [10].

Fruit Tree Canopy Management in Non-Food Ornamental Orchards

Daminozide demonstrates consistent and reliable growth suppression in apple and other fruit trees when used in non-food (ornamental or research) orchard settings. Trials across 4-6 fruiting years with the cultivars Close, Cortland, and Roed Grasten showed that 0.1% SADH (daminozide) application produced the highest yields per tree among tested growth retardants [9]. The compound is effective for reducing seedstalk height in carrots without affecting root size or yield when applied as two sprays of 5000 ppm solution at 500 L/ha [10]. However, all food-crop applications in the United States have been prohibited since 1989 due to UDMH formation upon thermal processing [8].

Comparative PGR Studies Requiring Baseline or Reference Compound

Daminozide serves as a well-documented reference compound in comparative plant growth regulator studies due to its extensively characterized dose-response relationships, species-specific efficacy profile, and documented non-efficacy in specific crops. Studies show daminozide provides a consistent baseline for evaluating newer triazole-based retardants: paclobutrazol at 30 mg·L⁻¹ (20 mL per pot) applied at pinch produces heights similar to daminozide at 5000 mg·L⁻¹ applied at 2 weeks, establishing a standardized potency benchmark [9]. Additionally, daminozide's lack of efficacy in New Guinea impatiens provides a useful negative control for validating triazole PGR activity in this species [10].

Technical Documentation Hub

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